(2-Cyclohexen-1-ylsulfonyl)benzene
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Overview
Description
(2-Cyclohexen-1-ylsulfonyl)benzene is an organic compound characterized by a cyclohexene ring substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexen-1-ylsulfonyl)benzene typically involves the reaction of 1,3-cyclohexadiene with sodium benzenesulfinate in the presence of mercury(II) chloride and dimethyl sulfoxide. The reaction is carried out at room temperature, followed by the addition of sodium hydroxide to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of mercury(II) chloride and sodium benzenesulfinate in aqueous conditions is a common approach .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclohexen-1-ylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and tungsten-based catalysts are commonly used for oxidative cleavage.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Organolithium compounds and other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(2-Cyclohexen-1-ylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Cyclohexen-1-ylsulfonyl)benzene involves its ability to undergo various chemical transformations. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the reactivity of the cyclohexene ring. The compound can form episulfonium ions, which are key intermediates in many of its reactions .
Comparison with Similar Compounds
- 2-(Phenylsulfonyl)-1,3-cyclohexadiene
- Bis(phenylsulfonyl)methane
- Phenylsulfonyl acetophenone
Uniqueness: (2-Cyclohexen-1-ylsulfonyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other phenylsulfonyl-substituted compounds. Its ability to form stable episulfonium ions and undergo regioselective reactions makes it valuable in synthetic chemistry .
Properties
Molecular Formula |
C12H14O2S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylsulfonylbenzene |
InChI |
InChI=1S/C12H14O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2 |
InChI Key |
DIHRJKGTAFQMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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